molecular formula C23H24BrN3OS B11644406 [1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone

[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone

Cat. No.: B11644406
M. Wt: 470.4 g/mol
InChI Key: VVMSZVGDQNIMCL-UHFFFAOYSA-N
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Description

1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-ylmethanone is a complex organic compound that features a unique structure combining piperidine, thienoisoquinoline, and bromophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-ylmethanone involves multiple steps, typically starting with the construction of the thienoisoquinoline core. This can be achieved through cyclization reactions involving appropriate precursors. The piperidine moiety is then introduced via nucleophilic substitution reactions, and the final step involves the attachment of the bromophenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the thienoisoquinoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted analogs depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Medicine

In medicine, 1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-ylmethanone is being investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with neurotransmitter receptors, while the thienoisoquinoline core may bind to DNA or proteins, affecting their function. The bromophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share the piperidine moiety but lack the thienoisoquinoline and bromophenyl groups.

    Thienoisoquinoline Derivatives: These compounds contain the thienoisoquinoline core but do not have the piperidine or bromophenyl groups.

    Bromophenyl Compounds: Compounds with a bromophenyl group but lacking the other structural elements.

Uniqueness

The uniqueness of 1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-ylmethanone lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24BrN3OS

Molecular Weight

470.4 g/mol

IUPAC Name

(1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(4-bromophenyl)methanone

InChI

InChI=1S/C23H24BrN3OS/c24-15-10-8-14(9-11-15)20(28)21-19(25)18-16-6-2-3-7-17(16)22(26-23(18)29-21)27-12-4-1-5-13-27/h8-11H,1-7,12-13,25H2

InChI Key

VVMSZVGDQNIMCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)C5=CC=C(C=C5)Br)N

Origin of Product

United States

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